molecular formula C12H18BNO3 B596721 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1256358-88-9

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B596721
M. Wt: 235.09
InChI Key: XJYPQEILMRMOEN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that is commonly used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also known as Methoxyboronic Acid Pinacol Ester .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound has been characterized by FT-IR, 13C and 1H NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT) and is found to be consistent with the crystal structure determined by X-ray single crystal diffraction .


Chemical Reactions Analysis

This compound is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound is a colorless liquid at room temperature . It has a molecular weight of 158, and its molecular formula is C7H15BO3 . The compound has a boiling point of 120°C, a density of 0.9642 g/mL at 25°C, and a refractive index of 1.4096 .

Scientific Research Applications

Pyridine derivatives, including 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, play a significant role in various scientific fields due to their diverse biological activities and potential for therapeutic applications. These compounds are crucial in medicinal chemistry, analytical chemistry, and materials science, offering a broad spectrum of applications from drug development to chemosensing and catalysis.

Medicinal and Pharmaceutical Applications

Pyridine derivatives are recognized for their wide-ranging biological activities, which include antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer properties. Their high affinity for various ions and neutral species makes them effective chemosensors for the determination of different species in environmental, agricultural, and biological samples. The ability of pyridine-based compounds to interact with metal ions, particularly in forming stable complexes with Cu(II), enhances their pharmacological effects, demonstrating their importance as potential anticancer agents (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, pyridine derivatives serve as versatile intermediates and catalysts. They are involved in the formation of metal complexes, asymmetric catalysis, and synthesis, showcasing remarkable functionalities. Their utility is particularly evident in the development of novel analgesic therapies, indicating their role in advancing synthetic methodologies and enhancing the efficiency of reaction processes. Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are highlighted for their applications in organic syntheses, catalysis, and drug development, offering insights into their potential for creating more active and less toxic medicinal agents (Li et al., 2019).

Environmental and Agrochemical Applications

The environmental applications of pyridine derivatives are significant in the treatment and remediation of organic pollutants. Enzymatic approaches utilizing these compounds in conjunction with redox mediators have shown promise in degrading recalcitrant compounds found in industrial wastewater. This method enhances the efficiency of pollutant degradation, offering a viable solution for the remediation of a wide spectrum of aromatic compounds present in various industrial effluents. Additionally, pyridine-based compounds have been crucial as agrochemicals, including fungicides, insecticides, and herbicides, highlighting their role in the discovery of novel lead compounds in the agricultural sector (Husain & Husain, 2007).

Safety And Hazards

The compound is classified as a flammable liquid and can cause eye irritation . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . It is used to protect diols in the organic synthesis of drugs, and in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

properties

IUPAC Name

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-8-9(15-5)6-7-14-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPQEILMRMOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671316
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1256358-88-9
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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